4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride
Description
Historical Context and Research Significance
Sulfonamides emerged as pivotal compounds in medicinal chemistry following the discovery of their antibacterial properties in the 1930s. Initially developed as dyes, their transition to therapeutic agents marked a paradigm shift in drug discovery. The structural versatility of the sulfonamide group (–SO₂NH₂) enabled the synthesis of derivatives targeting diverse biological pathways, including carbonic anhydrase (CA) inhibition.
4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride represents a modern iteration of this class, optimized for isoform-specific CA inhibition. Its development aligns with efforts to address limitations of early sulfonamides, such as poor selectivity and off-target effects. The compound’s furan-aminomethyl substituent enhances binding interactions with CA active sites, reflecting advancements in rational drug design.
Nomenclature and Classification in Sulfonamide Chemistry
Systematic Nomenclature
Classification
Chemical Positioning in Carbonic Anhydrase Research
Carbonic anhydrases (CAs) are zinc metalloenzymes critical for pH regulation and CO₂ hydration. Isoforms such as CA IX and XII are overexpressed in hypoxic tumors, making them therapeutic targets.
Structural Basis for CA Inhibition
this compound inhibits CAs through:
- Zinc Coordination : The deprotonated sulfonamide nitrogen binds the catalytic zinc ion, displacing the hydroxyl group.
- Hydrophobic Interactions : The furan ring and benzene core occupy the enzyme’s hydrophobic pocket.
- Hydrogen Bonding : The aminomethyl group forms bonds with residues like Thr199 and Gln92.
Activity Against CA Isoforms
Applications in Oncology
Properties
IUPAC Name |
4-[5-(aminomethyl)furan-2-yl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S.ClH/c12-7-9-3-6-11(16-9)8-1-4-10(5-2-8)17(13,14)15;/h1-6H,7,12H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNKSKYWVYKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride typically involves the reaction of 5-(aminomethyl)-2-furyl compounds with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The structural characteristics of 4-[5-(aminomethyl)-2-furyl]benzenesulfonamide hydrochloride include:
- Molecular Formula : CHNOS·HCl
- Molecular Weight : 288.75 g/mol
- Chemical Structure : The compound features a furan ring and a sulfonamide group, which contribute to its reactivity and interaction with biological targets.
Scientific Research Applications
The compound is utilized in various scientific domains:
A. Medicinal Chemistry
- Anticancer Research : Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human liver cancer cells (HepG2), with an IC50 value of approximately 15 µM .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus. Research has reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating moderate efficacy in disrupting bacterial cell wall synthesis .
B. Biochemical Research
- Proteomics : This compound is employed in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to form hydrogen bonds allows it to interact selectively with target proteins, influencing their activity .
- Enzyme Inhibition Studies : The sulfonamide group is known for its potential to inhibit certain enzymes, making this compound valuable for exploring enzyme mechanisms and developing enzyme inhibitors .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of liver cancer .
- Antimicrobial Efficacy : In vitro testing revealed that the compound effectively inhibited the growth of multiple bacterial strains, supporting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can lead to changes in pH and ion balance, affecting cellular functions and metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride and its analogs:
Key Observations :
- Reactivity : AEBSF contains a sulfonyl fluoride group, which reacts irreversibly with serine proteases, unlike sulfonamides that typically act as reversible inhibitors .
- Stability : Mafenide HCl is stable under ambient storage conditions , whereas AEBSF releases hydrogen fluoride and reacts with glass, requiring specialized handling .
Mechanistic Insights :
- The furan ring in the target compound may confer unique binding interactions with enzymes, distinct from Mafenide’s benzene-centric structure.
- Pexidartinib HCl , though structurally dissimilar (pyridine/pyrrolopyridine core), shares the sulfonamide group, highlighting the functional versatility of this moiety in drug design .
Biological Activity
4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride, a derivative of benzenesulfonamide, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2O3S·HCl
- Molecular Weight : 288.75 g/mol
- Structure : The compound features a furan ring substituted with an aminomethyl group and a sulfonamide moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Modulation of Signal Transduction : It can influence signaling pathways by binding to receptors or other proteins, affecting gene expression and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that benzenesulfonamide derivatives, including this compound, show significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 24 μg/mL |
| Pseudomonas aeruginosa | 28 μg/mL |
| Candida albicans | 32 μg/mL |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound's potential anticancer properties are under investigation. Some studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been noted to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced viability in cancer cell lines .
Case Studies
-
In Vitro Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results showed a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections . -
Anticancer Mechanism Exploration :
Research focused on the compound's ability to induce apoptosis in human cancer cell lines. The findings indicated that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a mechanism through which it may exert anticancer effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies have indicated that the compound is likely to exhibit favorable absorption and distribution characteristics. However, further investigations are needed to determine its metabolic pathways and potential toxic effects at higher concentrations .
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride in academic research?
Methodological Answer: Synthesis typically involves coupling 5-(aminomethyl)furan derivatives with benzenesulfonamide precursors under controlled conditions. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution reactions, where a sulfonyl chloride reacts with an amine-containing furan intermediate in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Post-synthesis, characterization should include:
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonamide derivatives may cause irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates or vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via authorized waste services .
- Storage : Keep in argon-purged containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods be integrated into the experimental design for optimizing reaction conditions of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to identify optimal solvents and catalysts .
- Machine Learning (ML) : Train ML models on existing sulfonamide reaction datasets to predict yields under varying temperatures, pressures, and stoichiometric ratios .
- Parameter Screening : Apply factorial design (e.g., Plackett-Burman) to prioritize influential variables like pH or reaction time .
Q. What strategies are effective in resolving contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Meta-Analysis : Compare experimental variables across studies (e.g., cell lines, compound concentrations) using statistical tools like ANOVA to identify confounding factors .
- Dose-Response Validation : Replicate assays (e.g., antimicrobial testing) with standardized protocols (e.g., CLSI guidelines) to confirm IC values .
- Structural-Activity Relationships (SAR) : Use X-ray crystallography (as in ) or molecular docking to correlate bioactivity with substituent positioning .
Q. How does X-ray crystallography contribute to understanding the structural configuration of this compound?
Methodological Answer:
- Crystal Structure Determination : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing arrangements. For example, the sulfonamide group’s planarity and hydrogen-bonding patterns can be analyzed to predict solubility and stability .
- Polymorph Screening : Identify stable crystalline forms under varying crystallization solvents (e.g., ethanol vs. acetone) to optimize formulation .
Q. What experimental approaches are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
